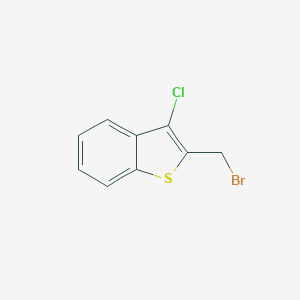
Ethyl 4-methyl-5-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-5-phenylthiophene-2-carboxylate is an organic compound with the molecular formula C14H14O2S. It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-5-phenylthiophene-2-carboxylate typically involves the esterification of 4-methyl-5-phenyl-2-thiophenecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-methyl-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
- **
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Eigenschaften
Molekularformel |
C14H14O2S |
|---|---|
Molekulargewicht |
246.33g/mol |
IUPAC-Name |
ethyl 4-methyl-5-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H14O2S/c1-3-16-14(15)12-9-10(2)13(17-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
CKJRVAUKMFCVBT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(S1)C2=CC=CC=C2)C |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(S1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl [(4-chlorophenyl)hydrazono][(2-ethoxy-2-oxoethyl)sulfanyl]acetate](/img/structure/B371050.png)




![N-[(7-bromo-1-benzothien-3-yl)methyl]-2-chloro-N-ethylethanamine](/img/structure/B371056.png)

![2-chloro-N-ethyl-N-[(4,5,6,7-tetrafluoro-1-benzothien-3-yl)methyl]ethanamine](/img/structure/B371060.png)
![Naphtho[2,1-b]thien-1-ylmethanol](/img/structure/B371061.png)
